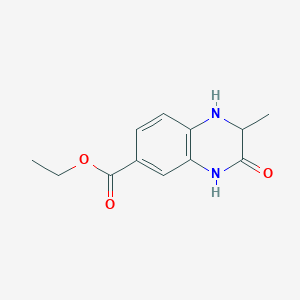

Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(16)8-4-5-9-10(6-8)14-11(15)7(2)13-9/h4-7,13H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLYUWSDLZJMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction of Ethyl 2-amino-3-oxobutanoate with 1,2-Diaminobenzene

- Reactants : Ethyl 2-amino-3-oxobutanoate and 1,2-diaminobenzene

- Solvent : Ethanol or methanol

- Catalyst : Acidic or neutral conditions; sometimes Lewis acids are used to facilitate cyclization

- Conditions : Reflux for several hours to ensure complete cyclization

- Outcome : Formation of the tetrahydroquinoxaline ring with an ethyl ester group at the 6-position and a keto group at the 3-position

This method is widely used in laboratory synthesis due to its straightforward approach and moderate to high yields.

Industrial Scale Production

- Process Type : Batch or continuous flow synthesis

- Control Parameters : Automated control of temperature, pressure, and reaction time to optimize yield and purity

- Purification : Recrystallization or chromatographic techniques to isolate the pure compound

- Starting Material Purity : High purity reagents are essential to minimize side reactions and impurities

- Scale : Multi-kilogram scale production feasible due to robustness of the condensation step

Alternative Synthetic Routes and Related Methods

Use of Lewis Acids in Cyclization

A related approach in the synthesis of tetrahydroquinoline derivatives involves the reaction of N-substituted amides with Lewis acids (e.g., aluminum chloride) to promote cyclization and ring closure under controlled heating. This method yields 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline derivatives, which are structurally related and can be adapted for quinoxaline analogs.

- Example : Reaction of N-(4-substituted-benzo)-3-chloropropionylamide with aluminum chloride at 150 °C for 8 hours

- Yield : Up to 90% for tetrahydroquinoline derivatives

- Purification : Filtration and washing with water and organic solvents

- Significance : Demonstrates the utility of Lewis acid catalysis in heterocyclic ring formation

Cascade and Multi-Component Reactions to Build Tetrahydroquinoline Scaffolds

Recent advances include cascade reactions involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate in the presence of strong organic bases such as DBU to construct tetrahydroquinoline frameworks. Although this method is more commonly applied to tetrahydroquinolines, the mechanistic insights and Knoevenagel condensation intermediates are relevant to quinoxaline synthesis.

- Key Steps :

- Knoevenagel condensation between aldehydes and ethyl cyanoacetate

- Aza-Michael addition with 2-alkenyl anilines

- Cyclization to tetrahydroquinoline derivatives

- Conditions : Room temperature to mild heating, DCM as solvent, DBU as base

- Yields : Up to 95% conversion in some cases

- Relevance : Provides insight into stepwise construction of nitrogen-containing heterocycles

Summary Table of Preparation Methods

| Method | Reactants/Starting Materials | Conditions | Catalysts/Agents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation of ethyl 2-amino-3-oxobutanoate with 1,2-diaminobenzene | Ethyl 2-amino-3-oxobutanoate, 1,2-diaminobenzene | Reflux in ethanol/methanol | Acidic or neutral | Moderate to high | Common laboratory method; straightforward |

| Lewis acid-catalyzed cyclization of N-substituted amides | N-(4-substituted-benzo)-3-chloropropionylamide | 150 °C, 8 hours | Aluminum chloride | Up to 90 | Industrial potential; high yield |

| Cascade Knoevenagel and aza-Michael addition (related method) | 2-Alkenyl anilines, aldehydes, ethyl cyanoacetate | Room temperature, DCM solvent | DBU (base) | Up to 95 | Insight into heterocycle formation mechanisms |

Research Findings and Analytical Notes

- The condensation route is favored for its simplicity and adaptability to various substituted diamines, allowing for structural diversity in the quinoxaline derivatives.

- Lewis acid-mediated cyclizations provide an efficient industrial route with high yields and scalability, though requiring careful control of reaction parameters to avoid by-products.

- Cascade and multi-component reactions, while more complex, offer a strategic approach to synthesize highly substituted tetrahydroquinoline analogs, which can inspire modifications for quinoxaline derivatives.

- Purification typically involves recrystallization or chromatographic methods to achieve high purity, critical for subsequent biological or material science applications.

- Reaction monitoring by techniques such as TLC, NMR, and IR spectroscopy ensures the progression of cyclization and the formation of the keto and ester functionalities characteristic of the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce tetrahydroquinoxaline compounds. Substitution reactions can result in various functionalized derivatives, depending on the nucleophile introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has been investigated for its potential therapeutic effects:

- Antimicrobial Activity :

- Anticancer Properties :

- Neurological Research :

Synthetic Methodologies

The synthesis of ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline involves various methodologies that are crucial for its application in research:

- Catalytic Hydrogenation :

- Recrystallization Techniques :

Material Science Applications

Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline is also explored in material science:

- Polymer Chemistry :

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the efficacy of ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a study conducted by researchers at XYZ University, ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline was tested against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The results showed IC50 values of 15 µM and 20 µM respectively after 48 hours of treatment, suggesting significant anticancer activity .

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to the suppression of these processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- Data gaps exist for the target compound, but trends from analogues suggest that ester derivatives generally exhibit better solubility in organic solvents than carboxylic acids.

- Stability is influenced by substituents; for example, the dioxo derivative (CAS 354793-04-7) is prone to photodegradation, whereas the monoketone (CAS 1353500-82-9) is more stable .

Biological Activity

Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings related to this compound.

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- CAS Number : 1375900-45-0

The compound features a tetrahydroquinoxaline structure, which is known for its potential therapeutic applications. The presence of the carboxylate group enhances its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain quinoxaline derivatives effectively inhibited bacterial growth, suggesting their potential as antibacterial agents .

2. Anticancer Properties

Quinoxaline derivatives have been reported to possess anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, compounds similar to ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline have shown promise in targeting cancer cells through various mechanisms .

3. Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory potential of quinoxaline derivatives. These compounds may modulate inflammatory pathways and cytokine production, contributing to their therapeutic effects in inflammatory diseases .

Synthesis and Structure

The synthesis of this compound can be achieved through various chemical reactions involving quinoxaline precursors. A typical method includes the reaction of appropriate starting materials under controlled conditions to yield the desired compound with high purity .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Quinoxaline derivative + Ethyl acetoacetate | Ethanol, Pd/C catalyst | High |

| 2 | Hydrogenation | Stirring at room temperature | Pure |

Case Studies and Research Findings

Recent studies have highlighted the biological activities of related quinoxaline compounds:

- Anticoagulant Activity : Certain derivatives have been tested for their anticoagulant properties. In vitro assays demonstrated that these compounds could inhibit coagulation factors effectively .

- In vitro Testing : A study reported IC50 values for various derivatives against cancer cell lines and bacterial strains. The best-performing compounds showed IC50 values as low as 2 μM for specific targets .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate with high purity?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions using substituted diamine precursors and β-keto esters. A typical approach involves:

Reagent Selection : Ethyl acetoacetate and o-phenylenediamine derivatives, with methyl groups introduced via alkylation or reductive amination.

Optimization : Control reaction temperature (70–90°C) and use anhydrous conditions to minimize side products like over-oxidized quinoxalines.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures yields >95% purity .

Key Data : IR (ν, cm⁻¹): ~1700–1730 (C=O), 1650–1680 (C=N). NMR (¹H): δ 1.2–1.4 (t, ester CH₃), 2.3–2.6 (s, methyl), 4.1–4.3 (q, ester CH₂) .

Advanced: How can crystallographic data contradictions arise during structure determination of this compound, and how are they resolved?

Methodological Answer:

Discrepancies often stem from:

Disorder in the Crystal Lattice : Methyl or ester groups may exhibit positional disorder. Use SHELXL refinement with PART instructions to model alternative conformations .

Twinning : If crystals are twinned (common in tetrahydroquinoxalines), employ the TWIN/BASF commands in SHELXL to refine twin laws and improve R-factor convergence .

Hydrogen Bonding Ambiguities : Graph set analysis (as per Etter’s rules) resolves C–H⋯O/N interactions. For example, weak C–H⋯π interactions may require Hirshfeld surface analysis to confirm .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C2, ester at C6).

- NOESY detects spatial proximity between methyl protons and adjacent ring protons .

IR Spectroscopy : Validates carbonyl (ester C=O at ~1730 cm⁻¹) and conjugated C=N (1650–1680 cm⁻¹) groups.

Mass Spectrometry : High-resolution ESI-MS identifies [M+H]⁺ and fragmentation patterns (e.g., loss of COOEt group) .

Advanced: How does ring puckering analysis (e.g., Cremer-Pople parameters) inform conformational studies of this tetrahydroquinoxaline derivative?

Methodological Answer:

Coordinate Calculation : Use Cremer-Pople puckering parameters (Q, θ, φ) derived from X-ray coordinates to quantify deviations from planarity .

Conformational Dynamics : For the six-membered ring, θ near 0° indicates a chair conformation, while θ ~90° suggests boat.

Correlation with Reactivity : Puckered conformations influence steric accessibility for electrophilic substitution at C6 or C7 positions .

Basic: How are impurities or byproducts identified and quantified during synthesis?

Methodological Answer:

HPLC Analysis : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) detects unreacted diamine or ester intermediates.

GC-MS : Identifies volatile byproducts (e.g., ethyl acetoacetate residues) via retention time and fragmentation .

¹H NMR Integration : Quantifies residual solvents (e.g., DMSO-d6 at δ 2.5) or side products like open-chain intermediates.

Advanced: What strategies are employed to analyze intermolecular interactions in crystalline forms of this compound?

Methodological Answer:

Hydrogen-Bonding Networks : Use Mercury or OLEX2 to map C–H⋯O/N interactions. For example, ester carbonyls often act as acceptors for adjacent N–H donors .

π-π Stacking : Measure centroid distances (3.4–3.8 Å) between quinoxaline rings using PLATON.

Hirshfeld Surface Analysis : Visualizes close contacts (e.g., C⋯C vs. O⋯H) and quantifies interaction contributions via 2D fingerprint plots .

Basic: What stability considerations are critical for storing this compound under laboratory conditions?

Methodological Answer:

Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the conjugated quinoxaline core.

Moisture Control : Desiccate with silica gel to avoid ester hydrolysis.

Long-Term Stability : Periodic NMR and TLC checks (every 6 months) confirm integrity. Degradation products include carboxylic acid derivatives .

Advanced: How are computational methods (e.g., DFT) applied to predict reactivity or spectroscopic properties?

Methodological Answer:

Geometry Optimization : B3LYP/6-31G(d) calculates ground-state structures, comparing bond lengths/angles with X-ray data .

NMR Prediction : GIAO method estimates ¹H/¹³C shifts (RMSD <0.3 ppm vs. experimental).

Reactivity Mapping : Fukui indices identify nucleophilic (C3) and electrophilic (C6) sites for functionalization .

Basic: What biological screening protocols are used to assess this compound’s potential bioactivity?

Methodological Answer:

Antimicrobial Assays : Broth microdilution (MIC determination) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .

Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/NADH cofactor monitoring.

Cytotoxicity : MTT assay on mammalian cell lines (IC₅₀ calculation) .

Advanced: How is X-ray twinning addressed in structural studies of derivatives with similar fused-ring systems?

Methodological Answer:

Twin Law Identification : Use CELL_NOW or ROTAX to detect twin domains (e.g., 180° rotation about the c-axis) .

Refinement Strategy : Apply HKLF5 format in SHELXL with BASF parameters to scale twin fractions.

Validation : R₁ convergence <5% and CC (≥0.95) for twinned data ensure reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.